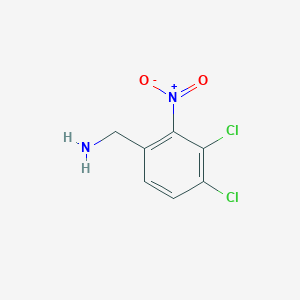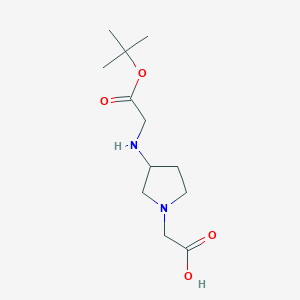
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxy group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride in the presence of a base.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the acetic acid moiety: This step involves the reaction of the pyrrolidine derivative with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid
- 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(4-methylphenyl)acetic acid
Uniqueness
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxy group and the acetic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)6-13-9-4-5-14(7-9)8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
HYTKCLJBFJSVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1CCN(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)

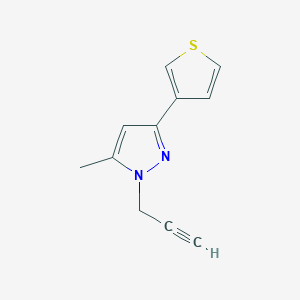
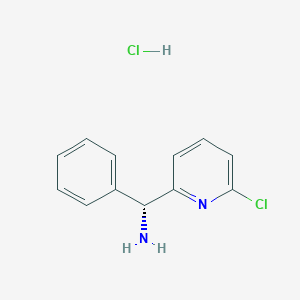
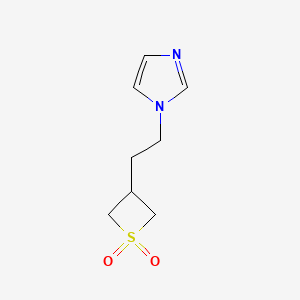
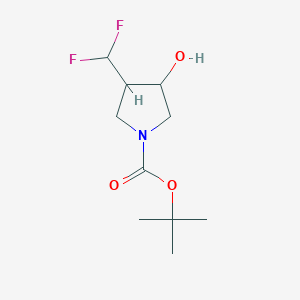

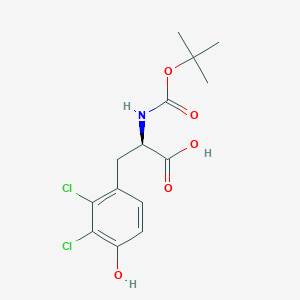
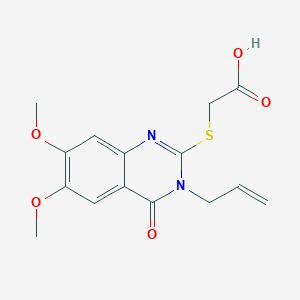
![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)
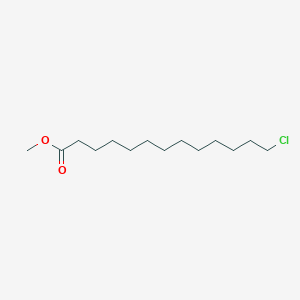
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)
